N-(3-ethylphenyl)-2-methoxyacetamide
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Overview
Description
N-(3-ethylphenyl)-2-methoxyacetamide, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation. It was first synthesized in the 1970s and has been used in various pharmaceutical products since then. In
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-methoxyacetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, N-(3-ethylphenyl)-2-methoxyacetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-methoxyacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the production of reactive oxygen species (ROS) and to have antioxidant properties. These effects make it useful for the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-ethylphenyl)-2-methoxyacetamide in lab experiments is its anti-inflammatory and analgesic properties, which make it useful for studying the mechanisms of inflammation and pain. However, one limitation is that it may have off-target effects on other enzymes and pathways, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-(3-ethylphenyl)-2-methoxyacetamide in scientific research. One direction is the development of more selective COX inhibitors that target specific isoforms of the enzyme. Another direction is the investigation of the antioxidant properties of N-(3-ethylphenyl)-2-methoxyacetamide and its potential use in the treatment of oxidative stress-related disorders. Additionally, the use of N-(3-ethylphenyl)-2-methoxyacetamide in combination with other drugs for the treatment of inflammatory disorders should be explored.
Synthesis Methods
The synthesis of N-(3-ethylphenyl)-2-methoxyacetamide involves the reaction of 3-ethylphenol with methoxyacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Scientific Research Applications
N-(3-ethylphenyl)-2-methoxyacetamide has been used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. This makes it useful for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders.
properties
IUPAC Name |
N-(3-ethylphenyl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-9-5-4-6-10(7-9)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLKQRLHVCQQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-methoxyacetamide |
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